PTP inhibitor V dihydrate is a cell-permeable, reversible, competitive inhibitor of protein tyrosine phosphatases (PTPs) [, ]. PTPs are a superfamily of enzymes that play a critical role in regulating cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins [].
This compound has been primarily utilized as a research tool to investigate the biological roles of specific PTPs in various cellular processes [, ]. Its ability to selectively inhibit certain PTPs allows researchers to elucidate the downstream consequences of inhibiting these enzymes and gain a deeper understanding of their involvement in signaling pathways related to cell growth, differentiation, and disease development [, ].
PTP inhibitor V dihydrate is a compound that has garnered attention for its potential role in inhibiting protein tyrosine phosphatases, particularly protein tyrosine phosphatase 1B. This inhibition is significant in various biological processes, including cancer progression and metabolic regulation. The compound's ability to modulate these pathways positions it as a valuable candidate for therapeutic applications.
The synthesis and characterization of PTP inhibitor V dihydrate have been documented in various scientific studies. Notably, research indicates that vanadium complexes, including PTP inhibitor V dihydrate, exhibit promising inhibitory effects on protein tyrosine phosphatases, which are critical in cellular signaling and regulation. These compounds are typically derived from vanadium salts and organic ligands that enhance their biological activity.
PTP inhibitor V dihydrate falls under the category of small molecule inhibitors targeting protein tyrosine phosphatases. It is classified as a transition metal complex due to its composition involving vanadium, which plays a crucial role in its mechanism of action against specific phosphatases.
The synthesis of PTP inhibitor V dihydrate often involves the coordination of vanadium ions with organic ligands. Common methodologies include:
The synthesis typically requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants. For example, the use of dipicolinic acid as a ligand has been shown to enhance the stability and activity of vanadium complexes against protein tyrosine phosphatases .
PTP inhibitor V dihydrate features a complex molecular structure characterized by a central vanadium atom coordinated to various ligands. The specific arrangement of these ligands around the vanadium ion is crucial for its biological activity.
The molecular formula for PTP inhibitor V dihydrate can be represented as , where correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy.
PTP inhibitor V dihydrate participates in various chemical reactions that enhance its inhibitory properties. Key reactions include:
The mechanism of action often involves competitive inhibition where PTP inhibitor V dihydrate binds to the active site of protein tyrosine phosphatases, preventing substrate access and subsequent dephosphorylation .
The mechanism by which PTP inhibitor V dihydrate exerts its effects involves several steps:
Kinetic studies have shown that PTP inhibitor V dihydrate acts as a competitive inhibitor with low nanomolar IC50 values against various protein tyrosine phosphatases .
PTP inhibitor V dihydrate typically appears as a crystalline solid with high solubility in polar solvents such as water or dimethyl sulfoxide. Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under certain environmental conditions. Its reactivity profile is influenced by the presence of functional groups within its ligand structure.
Relevant data includes:
PTP inhibitor V dihydrate has potential applications in several scientific fields:
Protein Tyrosine Phosphatases (PTPs) constitute a large enzyme family that precisely counterbalances the activity of protein tyrosine kinases (PTKs) in the regulation of cellular signaling networks. These enzymes catalyze the hydrolysis of phosphotyrosine residues, serving as fundamental regulators of critical cellular processes including proliferation, differentiation, adhesion, and apoptosis. The dynamic equilibrium between tyrosine phosphorylation and dephosphorylation represents a crucial post-translational modification mechanism essential for eukaryotic cell signal transduction [1]. When this delicate balance becomes disrupted through abnormal PTP expression or activity, it contributes significantly to the pathogenesis of numerous human diseases. Evidence links PTP dysregulation to cancer progression, metabolic disorders (particularly type 2 diabetes and obesity), neurological conditions (including Alzheimer's disease), autoimmune disorders, and cardiovascular diseases [1] [5]. For instance, overexpression of specific PTPs like PTP1B (PTPN1) negatively regulates insulin and leptin receptor signaling, directly contributing to insulin resistance and obesity pathogenesis [5]. Similarly, the phosphatase SHP2 (PTPN11) functions as a key signaling node in oncogenic pathways, particularly in RAS-driven cancers, making it an attractive oncology target.
The development of therapeutic PTP inhibitors has historically lagged significantly behind that of kinase inhibitors, despite their equally compelling biological validation as drug targets. This disparity stems primarily from formidable challenges inherent to the PTP enzyme family. The catalytic domains of PTPs exhibit exceptionally high sequence and structural conservation, particularly around the active site pocket where the catalytic cysteine residue resides within a characteristic P-loop motif. This conservation creates substantial hurdles for achieving selective inhibition of individual PTP family members without cross-reactivity [1] [4]. Additionally, the phosphotyrosine-mimicking moieties required for potent active-site engagement typically carry multiple negative charges (e.g., carboxylic acids or phosphonates), compromising cell membrane permeability and oral bioavailability. Early PTP inhibitor programs frequently encountered issues with off-target effects and lack of cellular activity [4]. Furthermore, the positively charged active site pocket can attract promiscuous, non-specific inhibitors that aggregate under assay conditions, leading to false positives in screening campaigns [1]. These combined factors – selectivity challenges, physicochemical property limitations, and susceptibility to artifactual inhibition – created significant roadblocks in PTP drug discovery that only recently began yielding to innovative chemical strategies.
Despite historical challenges, the therapeutic rationale for targeting specific PTPs remains exceptionally strong, driving continued research efforts. In metabolic disease, PTP1B inhibition offers a unique dual mechanism: it simultaneously enhances insulin sensitivity by prolonging phosphorylation and activation of the insulin receptor (IR) and improves leptin signaling in the hypothalamus to suppress appetite and promote energy expenditure [5]. Genetic validation in mice is compelling; PTP1B-knockout mice exhibit enhanced insulin sensitivity, resistance to diet-induced obesity, and remain metabolically healthy despite high-fat feeding [5]. In oncology, phosphatases like SHP2 (PTPN11) function as critical signaling hubs downstream of receptor tyrosine kinases (RTKs) and upstream of the RAS-MAPK pathway. SHP2 promotes oncogenesis by facilitating growth factor signaling and tumor microenvironment interactions [1]. The discovery of SHP099, a first-in-class, selective, allosteric SHP2 inhibitor with drug-like properties, provided definitive proof-of-concept that PTPs are druggable targets and ignited intense interest in phosphatase-targeted cancer therapeutics [1]. Several SHP2 inhibitors are now in clinical trials for solid tumors. Targeting other PTPs like VHR (DUSP3) shows promise for treating thrombotic disorders and sepsis, while STEP (PTPN5) inhibition represents a novel approach for Alzheimer's disease therapy [1]. This expanding therapeutic landscape underscores the significant potential of selective PTP inhibitors as novel therapeutics across diverse disease areas.
Table 1: Key PTPs with Validated Therapeutic Potential and Associated Disorders
PTP Target | Gene Symbol | Primary Disease Indications | Validation Evidence |
---|---|---|---|
PTP1B | PTPN1 | Type 2 Diabetes, Obesity, Breast Cancer | Knockout mice show insulin sensitization and leanness; Overexpression in breast cancer models promotes metastasis |
SHP2 | PTPN11 | Noonan Syndrome, Cancers (e.g., lung, breast), RTK-driven malignancies | Gain-of-function mutations cause Noonan Syndrome; Allosteric inhibitors show anti-tumor efficacy in preclinical models |
STEP | PTPN5 | Alzheimer's Disease, Neurological Disorders | Regulates synaptic NMDAR function; Elevated in AD brain; Inhibition improves cognitive function in models |
VHR | DUSP3 | Arterial Thrombosis, Sepsis, Septic Shock | Modulates platelet activation and immune responses; Genetic deletion protects in thrombosis/sepsis models |
TCPTP | PTPN2 | Autoimmunity, Cancer Immunotherapy | Regulates T-cell activation and inflammation; Inhibition may enhance anti-tumor immunity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5